molecular formula C14H14N2O B1676538 Metyrapone CAS No. 54-36-4

Metyrapone

Cat. No. B1676538
CAS RN: 54-36-4
M. Wt: 226.27 g/mol
InChI Key: FJLBFSROUSIWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metyrapone is a steroid 11-beta-monooxygenase inhibitor used to test hypothalamic-pituitary ACTH function . It is used in the diagnosis of certain problems of the adrenal glands .


Synthesis Analysis

Metyrapone, a pyridine derivative, is a useful treatment option for the management of patients with endogenous Cushing’s syndrome . The synthesis of metyrapone involves a one-step process for preparing metyrapone type compounds, which generally include an alpha-carbon arylation coupling reaction between 3-isobutyrylpyridine and 3-halopyridine compounds in the presence of a palladium catalyst and a phosphine ligand .


Molecular Structure Analysis

The molecular formula of Metyrapone is C14H14N2O . Its average mass is 226.274 Da and its monoisotopic mass is 226.110611 Da .


Chemical Reactions Analysis

Metyrapone blocks cortisol steroidogenesis by acting as a reversible inhibitor of 11β-hydroxylase . This stimulates adrenocorticotropic hormone (ACTH) secretion, which in turn increases plasma 11-deoxycortisol levels .


Physical And Chemical Properties Analysis

Metyrapone has a molecular formula of C14H14N2O and a molecular weight of 226.27 . It is generally stored at -20°C .

Scientific Research Applications

1. Influence on Locomotion

Metyrapone, a glucocorticoid synthesis inhibitor, has been studied for its effects on locomotion. Canini et al. (2009) found that metyrapone drastically decreased both horizontal and vertical locomotion in rats. This observation suggests a significant impact of metyrapone on spontaneous movement, which could have implications for understanding the role of glucocorticoids in locomotion and stress responses (Canini et al., 2009).

2. Modulation of Sleep-Wake Patterns

Metyrapone's effects on sleep-wake patterns have been investigated by Drouet et al. (2011). Their study on rats showed that metyrapone administration led to immediate waking effects and a decrease in slow-wave sleep and rapid eye movement sleep. This study highlights metyrapone's potential for modulating sleep patterns, which could be crucial for understanding its impact on stress and memory processes (Drouet et al., 2011).

3. Interaction with Cocaine

The interaction of metyrapone with cocaine was studied by Winhusen et al. (2005), focusing on the safety of combining these substances. They found that metyrapone did not exacerbate the physiological effects of cocaine and did not significantly alter its subjective effects. This suggests the potential use of metyrapone in treatment settings for cocaine dependence (Winhusen et al., 2005).

4. Clinical Applications

Metyrapone has been used for various clinical applications, such as diagnosing Cushing's disease, assessing the adrenocorticotropic hormone secretory capacity, and evaluating the importance of cortisol negative feedback (Young, 2007). These applications underscore its utility in experimental protocols to understand endogenous cortisol effects (Young, 2007).

5. Improvement of Endothelial Dysfunction

A study by Broadley et al. (2006) explored the effect of metyrapone on endothelial dysfunction in patients with treated depression. Their findings showed that metyrapone amelioratesendothelial dysfunction, suggesting a role for cortisol in the mechanism of this dysfunction. The use of metyrapone in this context may offer insights into the relationship between depression, cortisol levels, and cardiovascular health (Broadley et al., 2006).

6. Treatment of Hyperadrenocorticism

Metyrapone's efficacy in treating pituitary-dependent hyperadrenocorticism was demonstrated by Daley et al. (1993). In their study involving a cat, metyrapone effectively reduced plasma cortisol concentration and resolved skin lesions caused by this condition. This suggests its potential utility in managing similar conditions in other animals and possibly humans (Daley et al., 1993).

7. Stress-Induced Effects

Rotllant et al. (2002) investigated the stressor effects of metyrapone, particularly on pituitary-adrenal hormones and plasma glucose. They found that metyrapone administration increased plasma ACTH and glucose levels, suggesting its potential as a pharmacological stressor. Understanding these effects is vital for interpreting studies involving metyrapone in stress and glucocorticoid research (Rotllant et al., 2002).

8. Effects on Hormonal Levels in Cushing's Syndrome

Ceccato et al. (2018) conducted a study on the effectiveness of metyrapone in treating Cushing's syndrome, observing a rapid decrease in urinary-free cortisol levels. This study highlights metyrapone's role in managing hormonal imbalances, particularly in conditions like Cushing's syndrome (Ceccato et al., 2018).

9. Impact on Stress-Induced Hyperthermia and Locomotor Activity

Metyrapone's effects on stress-induced hyperthermia and locomotor activity were studied by Drouet et al. (2010). They found that metyrapone blunted stress-induced rises in temperature and locomotor activity, independent of glucocorticoids and neurosteroids. This finding is crucial for understanding how metyrapone may influence stress responses (Drouet et al., 2010).

Future Directions

Metyrapone is a useful treatment option for the management of patients with endogenous Cushing’s syndrome . It has a rapid onset of action, reduces cortisol levels, improves the clinical and/or biochemical features and cortisol-related comorbidities of the disease, and demonstrates sustained efficacy in the long term . The efficacy of metyrapone is evident in a range of clinical settings .

properties

IUPAC Name

2-methyl-1,2-dipyridin-3-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLBFSROUSIWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023314
Record name Metyrapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metyrapone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015146
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4), Sparingly soluble, SOL IN METHANOL & CHLOROFORM, 4.27e-01 g/L
Record name SID47193698
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Metyrapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01011
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METYRAPONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2500
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metyrapone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015146
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The pharmacological effect of Metopirone is to reduce cortisol and corticosterone production by inhibiting the 11-ß-hydroxylation reaction in the adrenal cortex. Removal of the strong inhibitory feedback mechanism exerted by cortisol results in an increase in adrenocorticotropic hormone (ACTH) production by the pituitary. With continued blockade of the enzymatic steps leading to production of cortisol and corticosterone, there is a marked increase in adrenocortical secretion of their immediate precursors, 11-desoxycortisol and desoxycorticosterone, which are weak suppressors of ACTH release, and a corresponding elevation of these steroids in the plasma and of their metabolites in the urine. These metabolites are readily determined by measuring urinary 17-hydroxycorticosteroids (17-OHCS) or 17-ketogenic steroids (17-KGS). Because of these actions, metopirone is used as a diagnostic test, with urinary 17-OHCS measured as an index of pituitary ACTH responsiveness. Metopirone may also suppress biosynthesis of aldosterone, resulting in a mild natriuresis., METYRAPONE REDUCES CORTISOL PRODUCTION BY INHIBITION OF 11BETA-HYDROXYLATION REACTION. BIOSYNTHETIC PROCESS IS TERMINATED @ 11DESOXYCORTISOL... IN NORMAL PERSON...INCR IN ACTH RELEASE FOLLOWS, & SECRETION OF 11DESOXYCORTISOL...ACCELERATED., ORAL ADMIN OF 250 MG/SQ M BODY SURFACE INCR PLASMA CONCN OF GLUCOSE & GROWTH HORMONE IN CHILDREN., @ LOW DOSES PGE2 & PGF2ALPHA RELEASE WERE STIMULATED. @ HIGHER DOSES PGF2ALPHA RELEASE WAS INHIBITED.
Record name Metyrapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01011
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METYRAPONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2500
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Metyrapone

Color/Form

CRYSTALS FROM ETHER & PENTANE, WHITE TO LIGHT AMBER, FINE CRYSTALLINE POWDER

CAS RN

54-36-4
Record name Metyrapone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metyrapone [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metyrapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01011
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name metyrapone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name metyrapone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Metyrapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metyrapone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METYRAPONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS9KD92H6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METYRAPONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2500
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metyrapone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015146
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

50-51 °C, 50.5 °C
Record name Metyrapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01011
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METYRAPONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2500
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metyrapone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015146
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metyrapone
Reactant of Route 2
Reactant of Route 2
Metyrapone
Reactant of Route 3
Metyrapone
Reactant of Route 4
Reactant of Route 4
Metyrapone
Reactant of Route 5
Reactant of Route 5
Metyrapone
Reactant of Route 6
Reactant of Route 6
Metyrapone

Citations

For This Compound
29,000
Citations
H Jahn, M Schick, F Kiefer, M Kellner… - Archives of general …, 2004 - jamanetwork.com
… proportion of patients receiving metyrapone showed a positive … The clinical course of patients treated with metyrapone showed … were significantly higher during metyrapone treatment (…
Number of citations: 189 jamanetwork.com
WJ Jeffcoate, LH Rees, S Tomlin, AE Jones… - Br Med J, 1977 - bmj.com
… We elected to treat all patients with oral metyrapone and to … to check the response to metyrapone about every four to six … After starting treatment with metyrapone the clinical features of …
Number of citations: 172 www.bmj.com
W Jubiz, AW Meikle, CD West… - Archives of internal …, 1970 - jamanetwork.com
For a single-dose metyrapone test, from 2 to 3 gm of the drug were given at midnight. Blood for plasma deoxycortisol and adrenocorticotropic hormone determination was obtained at 8 …
Number of citations: 100 jamanetwork.com
M Spiger, W Jubiz, AW Meikle, CD West… - Archives of Internal …, 1975 - jamanetwork.com
Subnormal plasma 11-deoxycortisol (compound S) responses to metyrapone were found in … the standard metyrapone test. The abnormal response resulted from insufficient metyrapone, …
Number of citations: 103 jamanetwork.com
PD Sigalas, H Garg, S Watson… - Therapeutic …, 2012 - journals.sagepub.com
… The strongest evidence has come from studies using metyrapone, a cortisol synthesis … with metyrapone. A 3-week augmentation of serotonergic antidepressants with 1 g metyrapone …
Number of citations: 45 journals.sagepub.com
JA Verhelst, PJ Trainer, TA Howlett, L Perry… - Clinical …, 1991 - Wiley Online Library
… of 750 mg of metyrapone. The longer-term effect of metyrapone was judged by measuring … CONCLUSIONS in our experience metyrapone remains a most useful agent for controlling …
Number of citations: 347 onlinelibrary.wiley.com
E Daniel, S Aylwin, O Mustafa, S Ball… - The Journal of …, 2015 - academic.oup.com
… There are few data documenting use of the steroidogenesis inhibitor metyrapone for this … The objective was to assess the effectiveness of metyrapone in controlling cortisol excess in a …
Number of citations: 200 academic.oup.com
JG Sprunt, MCK Browning, DM Hannah - 1967 - journals.sagepub.com
… Plasma metyrapone and 11-hydroxycorticoid (11-OHCS) levelswere measured at intervals … of 750 mg metyrapone in 11 subjects. The absorption of the metyrapone was variable, but …
Number of citations: 22 journals.sagepub.com
R Sampath-Kumar, M Yu, MW Khalil, K Yang - The Journal of steroid …, 1997 - Elsevier
… to examine the effects of metyrapone in vitro on the … of metyrapone using sheep fiver and kidney microsomes as the source of Ilfl-HSD1 and 2, respectively. It was found that metyrapone …
Number of citations: 78 www.sciencedirect.com
AM O'Dwyer, SL Lightman, MN Marks… - Journal of affective …, 1995 - Elsevier
… We, therefore, conducted a placebo-controlled cross-over study using metyrapone, an 11 B-hydroxylase inhibitor, to block cortisol synthesis. We combined metyrapone with a …
Number of citations: 166 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.